An In-depth Technical Guide to the Crystal Structure and Space Group of Cadmium Bromide
An In-depth Technical Guide to the Crystal Structure and Space Group of Cadmium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of cadmium bromide (CdBr₂), a compound of interest in various scientific and developmental fields. This document details the crystallographic parameters of its primary and polymorphic forms, outlines the experimental methodologies for their determination, and presents a visualization of its fundamental structural unit.
Crystal Structure of Cadmium Bromide
Anhydrous cadmium bromide (CdBr₂) primarily crystallizes in a layered structure, which gives rise to polymorphism and polytypism. The most commonly encountered form possesses a trigonal crystal system. However, hexagonal polymorphs have also been identified.
Trigonal (Rhombohedral) System - The Common Polymorph
The most stable and frequently reported crystal structure of cadmium bromide belongs to the trigonal crystal system with a rhombohedral lattice.[1][2]
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Crystal System: Trigonal
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Description: This structure is characterized by a layered arrangement where sheets of cadmium and bromide ions are stacked along the c-axis. Each cadmium (Cd²⁺) ion is octahedrally coordinated to six bromide (Br⁻) ions.[3] These CdBr₆ octahedra share edges to form infinite two-dimensional layers.[3]
Hexagonal System - A Known Polymorph
Cadmium bromide also exhibits a hexagonal polymorph.
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Crystal System: Hexagonal
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Space Group: P6₃mc (No. 186)[4]
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Description: Similar to the trigonal form, this hexagonal structure is also layered, consisting of sheets of edge-sharing CdBr₆ octahedra.[4] The difference lies in the stacking sequence of these layers.
Polytypism
Beyond these two primary polymorphs, cadmium bromide is known to exhibit polytypism, where different stacking sequences of the same fundamental layer can lead to a variety of structures with different c-axis lengths. An X-ray study of CdBr₂ crystals grown from solution has identified several polytypes, with the 6R polytype being the most common. Other observed polytypes include 4H, 12H, and approximately 40H.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the two main polymorphs of cadmium bromide.
Table 1: Crystallographic Data for Trigonal Cadmium Bromide (R-3m)
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3m (No. 166) |
| Lattice Parameters | a = b = 4.02 Å, c = 19.47 Å |
| α = β = 90°, γ = 120° | |
| Unit Cell Volume | 272.81 ų |
| Density | 4.97 g/cm³ |
Table 2: Atomic Coordinates and Wyckoff Positions for Trigonal Cadmium Bromide (R-3m)
| Atom | Wyckoff Position | x | y | z |
| Cd | 3a | 0 | 0 | 0 |
| Br | 6c | 0 | 0 | 0.746905 |
Table 3: Crystallographic Data for Hexagonal Cadmium Bromide (P6₃mc) [4]
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃mc (No. 186) |
| Lattice Parameters | a = b = 4.02 Å, c = 12.94 Å |
| α = β = 90°, γ = 120° | |
| Unit Cell Volume | 181.00 ų |
| Density | 4.99 g/cm³ |
Table 4: Atomic Coordinates and Wyckoff Positions for Hexagonal Cadmium Bromide (P6₃mc) [4]
| Atom | Wyckoff Position | x | y | z |
| Br | 2a | 0 | 0 | 0.754125 |
| Cd | 2b | 2/3 | 1/3 | 0.875013 |
| Br | 2b | 1/3 | 2/3 | 0.995861 |
Experimental Protocols
The determination of the crystal structure of cadmium bromide is primarily achieved through single-crystal and powder X-ray diffraction (XRD) techniques.
Synthesis of Single Crystals
High-quality single crystals are essential for accurate structure determination. Suitable crystals of anhydrous cadmium bromide can be grown using several methods:
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Slow Evaporation: A saturated solution of cadmium bromide in a suitable solvent (e.g., water or ethanol) is prepared. The solution is then allowed to evaporate slowly in a controlled environment. Covering the container with a perforated film can regulate the rate of evaporation, promoting the growth of larger, well-defined crystals.
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Vapor Diffusion: A solution of cadmium bromide is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which cadmium bromide is insoluble. The slow diffusion of the anti-solvent vapor into the cadmium bromide solution reduces its solubility, leading to the gradual growth of crystals.
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Hydrothermal Synthesis: In this method, cadmium bromide and a solvent are sealed in an autoclave and heated to an elevated temperature and pressure. The controlled cooling of the autoclave allows for the formation of single crystals. For instance, reacting CdBr₂ in water at 353 K for a couple of days has been shown to produce crystals suitable for single-crystal XRD.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the precise crystal structure.
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam (commonly Cu Kα, λ = 1.540598 Å, or Mo Kα, λ = 0.71073 Å) at the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at different angles.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the cadmium and bromine atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities. Software such as SHELX or Olex2 is commonly used for structure solution and refinement.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid technique used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.
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Sample Preparation: A sample of cadmium bromide is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.
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Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.
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Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are characteristic of the crystal structure. This pattern can be compared to known patterns in databases like the International Centre for Diffraction Data (ICDD) for phase identification. The data can also be used for Rietveld refinement to obtain detailed structural information, including lattice parameters and atomic positions.
Visualization of the CdBr₆ Octahedron
The fundamental building block of the cadmium bromide crystal structure is the CdBr₆ octahedron. The following diagram illustrates this coordination.
Caption: The octahedral coordination of a central Cadmium (Cd²⁺) ion with six Bromide (Br⁻) ions.
References
- 1. webqc.org [webqc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Synthesis, crystal structure and thermal properties of poly[di-μ-bromido-(μ-2,5-dimethylpyrazine)cadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
